molecular formula C5H10ClN B2570050 2-Methylidenecyclobutan-1-amine hydrochloride CAS No. 2361879-14-1

2-Methylidenecyclobutan-1-amine hydrochloride

Cat. No.: B2570050
CAS No.: 2361879-14-1
M. Wt: 119.59
InChI Key: JRDPDEWZOUZLAE-UHFFFAOYSA-N
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Description

2-Methylidenecyclobutan-1-amine hydrochloride is a chemical compound with a unique structure that includes a four-membered cyclobutane ring with a methylene group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylidenecyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable amine with a cyclobutanone derivative, followed by the introduction of a methylene group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Methylidenecyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or amides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted cyclobutane derivatives, amides, and oximes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methylidenecyclobutan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methylidenecyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-3-methylidenecyclobutan-1-amine hydrochloride
  • 2-Methoxy-2-methylpropan-1-amine hydrochloride

Uniqueness

2-Methylidenecyclobutan-1-amine hydrochloride is unique due to its specific structural features, including the cyclobutane ring and the methylene group. These features confer distinct chemical reactivity and biological activity compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-methylidenecyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c1-4-2-3-5(4)6;/h5H,1-3,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDPDEWZOUZLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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